2-(1-(4-Fluorophenyl)ethylidene)malononitrile
Description
Significance of Malononitrile (B47326) Scaffolds in Organic Synthesis and Functional Materials Research
Malononitrile and its derivatives are foundational reagents in organic chemistry, primarily due to the highly reactive methylene (B1212753) group flanked by two electron-withdrawing nitrile groups. This structural motif imparts a strong acidic character to the α-protons, facilitating a wide range of carbon-carbon bond-forming reactions. The Knoevenagel condensation, a cornerstone of organic synthesis, frequently employs malononitrile to react with aldehydes and ketones, leading to the formation of electron-deficient alkenes. These products, in turn, are valuable precursors for a plethora of heterocyclic compounds, including pyridines, pyrans, and pyrazoles, which are prevalent in pharmaceuticals and agrochemicals.
Beyond their role as synthetic intermediates, malononitrile-containing structures are integral to the field of functional materials. The strong electron-accepting nature of the dicyanomethylene group makes these compounds excellent candidates for applications in nonlinear optics, organic electronics, and as components of solvatochromic dyes. The ability to tune their electronic and photophysical properties through molecular design has led to their incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics. The versatility of the malononitrile scaffold thus provides a robust platform for the creation of diverse and functionally complex molecules. researchgate.netmdpi.com
Unique Structural Attributes of 2-(1-(4-Fluorophenyl)ethylidene)malononitrile
The specific arrangement of functional groups in this compound confers upon it a distinct set of chemical and physical properties that are of particular interest to researchers.
Role of the Fluorine Atom in Modulating Electronic Properties and Reactivity
The presence of a fluorine atom on the phenyl ring is a critical feature of this compound. Fluorine is the most electronegative element, and its incorporation into an organic molecule can profoundly influence its electronic properties. The strong electron-withdrawing inductive effect of the fluorine atom polarizes the carbon-fluorine bond and can alter the electron density distribution across the entire molecule. This can lead to changes in the molecule's dipole moment, solubility, and intermolecular interactions.
In the context of reactivity, the fluorine atom can affect the electrophilicity of the aromatic ring and the reactivity of the adjacent ethylidene group. Furthermore, fluorine substitution can enhance the thermal and metabolic stability of a compound, a property that is highly desirable in the development of pharmaceuticals and functional materials. The specific placement of the fluorine atom at the para-position of the phenyl ring in this compound maximizes its electronic influence on the conjugated system.
Importance of the Ethylidene and Malononitrile Moieties in Reaction Design
The ethylidene bridge and the malononitrile group are the primary drivers of the reactivity of this compound. The malononitrile moiety, with its two cyano groups, is a potent electron-withdrawing group. This makes the double bond of the ethylidene bridge highly electron-deficient and thus an excellent Michael acceptor, susceptible to nucleophilic attack. This reactivity is central to the use of this compound in the synthesis of more complex molecules.
The ethylidene group, in conjunction with the phenyl ring and the malononitrile unit, forms a conjugated π-system. This extended conjugation is responsible for the compound's chromophoric properties and influences its electronic behavior. The geometry of the ethylidene bridge can also play a role in determining the stereochemical outcome of reactions.
Overview of Key Academic Research Trajectories for the Compound
While dedicated research focusing solely on this compound is emerging, its academic research trajectories can be understood through the broader context of studies on related benzylidenemalononitriles and fluorinated organic compounds. The primary areas of investigation for this class of compounds include their synthesis, reactivity, and application in materials science and medicinal chemistry.
The synthesis of this compound and its analogs is most commonly achieved through the Knoevenagel condensation of 4'-fluoroacetophenone (B120862) with malononitrile. arkat-usa.orgumich.edu This reaction is often catalyzed by a weak base and can be performed under various conditions, including conventional heating, microwave irradiation, or using green chemistry protocols. bhu.ac.in
In terms of reactivity, a significant research trajectory involves the use of these compounds as dienophiles or as Michael acceptors in various organic transformations. For instance, a closely related compound, (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, has been investigated as a diene reagent in Diels-Alder reactions for the construction of complex cyclic systems. nih.govresearchgate.net The electron-deficient nature of the double bond makes it a prime candidate for cycloaddition reactions and conjugate additions.
The exploration of the material properties of benzylidenemalonitriles represents another key research avenue. The inherent electronic properties imparted by the donor-π-acceptor structure make them interesting for applications in nonlinear optics and as components in organic semiconductors. The fluorine substituent in this compound is expected to enhance these properties, potentially leading to materials with improved performance and stability. Furthermore, some benzylidenemalononitrile (B1330407) derivatives have been investigated for their pharmacological activities, suggesting a potential, though less explored, trajectory in medicinal chemistry. researchgate.net
Below are tables summarizing the typical synthetic methods for related compounds and the crystallographic data for a structurally similar molecule, which provide a basis for understanding the properties of this compound.
Table 1: Synthesis of Arylidenemalononitriles via Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 4'-Chloroacetophenone | Malononitrile | Morpholine, water, 100°C, 0.5h | 2-[1-(4-Chlorophenyl)ethylidene]malononitrile | chemicalbook.com |
| Aromatic ketones | Malononitrile | NH4OAc or silica (B1680970) gel, solvent-free, microwave or thermal heating | Arylidenemalononitriles | arkat-usa.orgumich.edu |
| 4-Fluorobenzaldehyde (B137897) | Malononitrile | Electrochemical synthesis, 5.0 V | 2-(4-Fluorobenzylidene)malononitrile | mdpi.com |
Table 2: Crystallographic Data for (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile
| Parameter | Value |
|---|---|
| Chemical Formula | C14H11FN2 |
| Molecular Weight | 226.25 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.6504 (2) |
| b (Å) | 12.4989 (3) |
| c (Å) | 12.7787 (3) |
| β (°) | 98.375 (2) |
| Volume (ų) | 1208.89 (5) |
| Z | 4 |
| Temperature (K) | 291 |
Data from reference nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)ethylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHFBDPPRQIWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240210 | |
| Record name | 2-[1-(4-Fluorophenyl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-48-6 | |
| Record name | 2-[1-(4-Fluorophenyl)ethylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(4-Fluorophenyl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 1 4 Fluorophenyl Ethylidene Malononitrile and Its Derivatives
Knoevenagel Condensation Approaches and Refinements
The reaction between an aryl ketone, such as 4-fluoroacetophenone, and malononitrile (B47326) is a classic example of the Knoevenagel condensation. The efficiency, yield, and environmental impact of this synthesis are heavily dependent on the chosen catalytic system and reaction parameters. Research has evolved from traditional homogeneous basic catalysts to sophisticated heterogeneous systems and green chemistry protocols.
Optimizing the synthesis involves a careful selection of catalysts, solvents, and energy sources to maximize yield and purity while minimizing reaction time and environmental harm.
Weak organic bases are traditional and effective catalysts for the Knoevenagel condensation. They function by deprotonating the active methylene (B1212753) compound (malononitrile), forming a carbanion that then acts as a nucleophile, attacking the carbonyl carbon of the ketone.
Piperidine (B6355638): As a secondary amine, piperidine is a classic catalyst for this reaction. It effectively facilitates the condensation of various aldehydes and ketones with active methylene compounds. For instance, the reaction of 2-methoxybenzaldehyde with thiobarbituric acid in ethanol (B145695) proceeds efficiently using piperidine as a base. wikipedia.org The catalytic cycle involves the formation of a reactive enolate from malononitrile, which then attacks the carbonyl compound.
Ammonium Acetate (NH₄OAc): This salt is widely used, often in solvent-free conditions or under microwave irradiation, proving more efficient than catalysts like silica (B1680970) gel. arkat-usa.org In the solvent-free condensation of aromatic ketones with malononitrile, NH₄OAc provides higher yields in shorter reaction times compared to other catalysts. arkat-usa.org For example, under microwave irradiation at 300 W, reactions catalyzed by ammonium acetate can be completed in as little as two minutes. arkat-usa.org
Table 1: Comparison of Organic Base Catalysts in Knoevenagel Condensations
| Catalyst | Reactants | Conditions | Reaction Time | Yield | Reference |
| Piperidine | 2-Methoxybenzaldehyde + Thiobarbituric Acid | Ethanol | Not Specified | Good | wikipedia.org |
| Ammonium Acetate | Acetophenone + Malononitrile | Microwave (300W), Solvent-free | 2 min | 85% | arkat-usa.org |
| Ammonium Acetate | 9-Fluorenone + Malononitrile | Microwave (300W), Solvent-free | 2 min | 95% | arkat-usa.org |
Inorganic bases have been explored as catalysts for the Knoevenagel condensation, although their effectiveness can vary based on the specific substrates and conditions. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) have been reported as ineffective for the condensation of less reactive ketones under certain microwave-assisted, solvent-free conditions, other forms of carbonate catalysts have shown significant promise. arkat-usa.org
Recent studies have demonstrated the high efficiency of biogenic carbonates, such as those synthesized from calcium and barium via biologically induced mineralization using Bacillus subtilis. These materials have served as effective basic heterogeneous catalysts in solvent-free Knoevenagel reactions, yielding products in 71–87% yields at 100 °C. mdpi.com The catalytic activity is attributed to the unique surface properties and enhanced availability of active basic sites in these biominerals. mdpi.com
To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, heterogeneous catalysts are increasingly employed. rsc.orgresearchgate.net These solid-phase catalysts are easily filtered from the reaction mixture and can often be reused multiple times without significant loss of activity.
Silica-Supported Catalysts: Silica gel has been used to catalyze the Knoevenagel condensation under solvent-free microwave irradiation, though it is generally less efficient than ammonium acetate. arkat-usa.org More advanced systems, such as sulfonic acid-functionalized silica (SBA-Pr-SO₃H), have proven to be highly efficient and environmentally benign catalysts, particularly in aqueous media. scispace.com These catalysts function by protonating the carbonyl group of the ketone, activating it for nucleophilic attack by the active methylene compound. scispace.com This method offers excellent yields, short reaction times, and a simple workup procedure. scispace.com
Other Heterogeneous Systems: A wide array of other solid catalysts have been developed, including:
Hydrotalcites: These layered double hydroxides act as solid bases and are effective in Knoevenagel condensations. Modified hydrotalcites, such as Ti-Al-Mg hydrotalcite prepared by combustion synthesis, have shown high activity and selectivity. ias.ac.in
Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable active sites, are excellent candidates for heterogeneous catalysis. Amine-functionalized MOFs, for example, have been used as efficient and recyclable catalysts for this reaction. nih.gov
Carbon Nanotube-Based Hybrids: NiCu nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT) have demonstrated high catalytic efficiency for the synthesis of benzylidenemalononitriles. nih.gov
Table 2: Performance of Various Heterogeneous Catalysts
| Catalyst | Reactants | Conditions | Reaction Time | Yield | Reference |
| Silica Gel | Acetophenone + Malononitrile | Microwave (300W), Solvent-free | 20 min | 78% | arkat-usa.org |
| SBA-Pr-SO₃H | Isatin (B1672199) + Malononitrile | Water, Reflux | 10 min | 98% | scispace.com |
| Ti-Al-Mg Hydrotalcite | Benzaldehyde + Malononitrile | Ethyl Acetate, 60°C | 4 h | 97.6% (Selectivity) | ias.ac.in |
| NiCu@MWCNT | 4-Fluorobenzaldehyde (B137897) + Malononitrile | Water/Methanol, RT | 35 min | 74% | nih.gov |
Green chemistry principles have driven the development of synthetic methods that eliminate or reduce the use of hazardous organic solvents.
Solvent-Free Methods: The Knoevenagel condensation can be performed efficiently under solvent-free conditions, often aided by microwave irradiation or thermal heating (the "grindstone method" is a form of this). arkat-usa.org These methods not only reduce waste but also frequently accelerate reaction rates, leading to shorter completion times and high yields. arkat-usa.org
Fruit Juice Accelerators: An innovative and eco-friendly approach involves using natural fruit juices as biocatalysts. Due to their acidic nature (containing citric, ascorbic, and other organic acids), juices from lemons, starfruit, and tamarind can effectively catalyze the Knoevenagel condensation. scirp.orgchemijournal.comresearchgate.net These reactions are often rapid, completed within minutes, and produce high yields of pure products, representing a highly sustainable and economically viable synthetic route. scirp.orgsemanticscholar.org For example, using aqueous starfruit juice under visible light irradiation, various aromatic aldehydes react with malononitrile to completion in 2-7 minutes with yields up to 98%. scirp.orgscirp.org
Table 3: Green Synthesis of Arylidenemalononitriles
| Catalyst / Method | Reactants | Conditions | Reaction Time | Yield | Reference |
| Solvent-free, Thermal | 9-Fluorenone + Malononitrile (NH₄OAc catalyst) | 100°C | 5 min | 96% | arkat-usa.org |
| Starfruit Juice | 4-Chlorobenzaldehyde + Malononitrile | Visible Light, RT | 3 min | 98% | scirp.orgscirp.org |
| Tamarind Juice | Benzaldehyde + Malononitrile | Visible Light, RT | 2 min | 96% | semanticscholar.org |
| Lemon Juice | Benzaldehyde + Malononitrile | Solvent-free, RT | 15 min | 92% | researchgate.net |
Ionic liquids (ILs) are salts with low melting points that are gaining prominence as "green" solvents and catalysts in organic synthesis. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. aston.ac.uk
Various imidazolium-based and functionalized ionic liquids have been successfully employed to promote the Knoevenagel condensation. rsc.org They can act as both the reaction medium and the catalyst, facilitating the reaction between a wide range of aldehydes and ketones with active methylene compounds. aston.ac.uk For example, 1-methylhexamethylenetetraminium tetrafluoroborate has been used as an efficient and recyclable catalyst, affording products in very high yields within a short duration at room temperature. The use of ILs often simplifies the workup procedure, as the product can be easily separated and the IL can be recovered and reused. aston.ac.uk
Starting Material Variations and Precursor Synthesis
The foundational synthesis of 2-(1-(4-fluorophenyl)ethylidene)malononitrile is typically achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, malononitrile, with a ketone, in this case, 4-fluoroacetophenone. rsc.org
Recent advancements have introduced tandem processes that generate the necessary aldehyde or ketone precursor in situ. One such method employs the photo-oxidation of benzyl alcohols to the corresponding benzaldehydes, which then immediately undergo a Knoevenagel condensation with malononitrile in a one-pot reaction. uni-regensburg.deresearchgate.net This approach is advantageous as it starts with bench-stable benzyl alcohols and utilizes air as a terminal oxidant, enhancing the sustainability of the process. uni-regensburg.deresearchgate.net For instance, 4-fluorobenzyl alcohol can be oxidized in the presence of a photocatalyst to 4-fluorobenzaldehyde, which then reacts with malononitrile to yield the target derivative. uni-regensburg.de
| Precursor 1 | Precursor 2 | Condensation Method | Product |
| 4-Fluoroacetophenone | Malononitrile | Direct Knoevenagel Condensation | This compound |
| 4-Fluorobenzyl Alcohol | Malononitrile | Tandem Photo-oxidation & Knoevenagel | 2-(4-fluorobenzylidene)malononitrile |
Photoenzymatic Synthesis Methodologies
Photoenzymatic synthesis represents a cutting-edge approach that merges the selectivity of enzymes with the sustainable energy of light. This dual catalysis strategy has been effectively applied to the synthesis of chiral malononitrile derivatives, providing an efficient and highly enantioselective method under mild conditions. rsc.orgnih.gov
A one-pot, two-stage photoenzymatic strategy has been developed for synthesizing β-chiral malononitrile derivatives. rsc.org The process begins with the photocatalytic Knoevenagel condensation of a substituted acetophenone (like 4-fluoroacetophenone) with malononitrile to produce the intermediate, this compound. rsc.org This is immediately followed by an asymmetric hydrogenation of the carbon-carbon double bond, mediated by an ene reductase enzyme, to yield the final chiral product with excellent enantiomeric excess (>99% ee). rsc.org
| Stage | Reaction Type | Catalysts | Key Transformation |
| 1 | Photocatalytic Knoevenagel Condensation | Methyl Orange (MO), White Light | 4-Fluoroacetophenone + Malononitrile → this compound |
| 2 | Enzymatic Asymmetric Reduction | Ene Reductase | C=C double bond hydrogenation to a chiral C-C single bond |
This tandem approach is highly efficient, with the enzymatic reduction step often completing in under an hour to produce derivatives in good to excellent yields (43–99%). rsc.org
The efficiency of the initial photocatalytic step is highly dependent on the reaction conditions. In the synthesis of benzylidenemalononitrile (B1330407) derivatives from benzyl alcohols, visible light (e.g., a 446 nm wavelength) is used in conjunction with a water-soluble photocatalyst such as sodium anthraquinone-1,5-disulfonate (SAS). researchgate.net The presence of air is critical, as molecular oxygen acts as the terminal oxidant required to regenerate the photocatalyst. uni-regensburg.de It was found that conducting the reaction under ambient air provides optimal yields, whereas a nitrogen atmosphere prevents catalyst regeneration and an oxygen balloon atmosphere gives satisfactory but inferior results. uni-regensburg.de For the direct condensation from acetophenones, methyl orange (MO) has been successfully used as a photocatalyst under white light irradiation to achieve quantitative conversion. rsc.org
Multi-Component Reactions and Cycloaddition Strategies
Multi-component reactions (MCRs) and cycloaddition strategies provide powerful tools for rapidly building molecular complexity from simple starting materials. These methods allow for the formation of multiple chemical bonds in a single operation, leading to the efficient synthesis of complex heterocyclic structures from malononitrile-containing precursors.
A novel palladium(0)-catalyzed three-component [3+2] cycloaddition reaction utilizes ethylidene malononitriles, such as this compound, as one of the key components. nih.gov This reaction proceeds under mild conditions and brings together the ethylidene malononitrile, a propargyl trifluoroacetate, and allyltributylstannane to construct highly substituted cyclopentene rings in good to high yields. nih.gov This strategy demonstrates the utility of the target compound as a building block for accessing complex carbocyclic frameworks.
| Reaction Component 1 | Reaction Component 2 | Reaction Component 3 | Catalyst | Product Class |
| Ethylidene Malononitriles | Propargyl Trifluoroacetates | Allyltributylstannane | Pd(0) Complex | Multisubstituted Cyclopentenes |
An efficient method for synthesizing tri- and tetra-substituted acridones and their fused derivatives involves a tandem cyclization reaction using vinyl malononitriles, including 2-(1-arylethylidene)malononitriles. acs.orgnih.gov This one-pot operation is promoted by a base, cesium carbonate (Cs₂CO₃), and catalyzed by a copper(I) salt. acs.orgnih.gov The reaction proceeds between an ortho-nitrochalcone and the vinyl malononitrile through a Michael-cyclization-aromatization sequence, which is followed by a regioselective ipso-amination via nucleophilic aromatic substitution (SₙAr). acs.orgnih.gov This process results in the formation of two new carbon-carbon bonds and one new carbon-nitrogen bond, constructing the acridone ring system. nih.gov Both the copper(I) catalyst and the base are essential for the reaction to proceed successfully. acs.org
Electrochemical Synthesis Processes for Malononitrile Derivatives
Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to traditional organic synthesis methods for preparing malononitrile derivatives. researchgate.net This approach utilizes electricity to drive chemical reactions, often eliminating the need for additional reagents and operating under mild conditions. researchgate.netmdpi.com
A notable example is the one-pot electrochemical synthesis of 2-(4-fluorobenzylidene)malononitrile, a compound structurally related to the title molecule. mdpi.comresearcher.life This process involves the Knoevenagel condensation of 4-fluorobenzaldehyde and malononitrile. mdpi.com The reaction is conducted in an undivided beaker using graphite plates as both the anode and cathode, with a constant voltage of 5.0 V applied at room temperature. mdpi.com The efficiency of this synthesis is highly dependent on the solvent used, with acetone providing the highest yield. researchgate.netmdpi.com This method proves to be an efficient route for synthesizing important organic compounds, achieving high yields without the need for additional, and potentially hazardous, reagents. mdpi.comresearcher.life
The effectiveness of different solvents in the electrochemical synthesis of 2-(4-fluorobenzylidene)malononitrile is detailed below.
| Solvent | Time (hours) | Yield (%) |
| Acetone | 1 | 82 |
| Ethyl Acetate | 1.7 | 70 |
| THF | 1 | 65 |
| Ethanol | 1.8 | 62 |
| This table presents data on the electrochemical synthesis of 2-(4-fluorobenzylidene)malononitrile, highlighting the influence of the solvent on reaction time and product yield. researchgate.net |
This electrochemical approach is not only efficient but also scalable, as demonstrated by its successful application in gram-scale synthesis. mdpi.com The simplicity of the setup, combined with high product yields, positions electrochemical synthesis as a promising and more sustainable alternative to conventional methods. mdpi.com
**2.5. Derivatization Strategies and Functionalization Routes
The unique chemical reactivity of the malononitrile group allows for extensive derivatization and functionalization, making it a valuable building block in organic synthesis. researchgate.net These strategies enable the creation of a wide array of substituted derivatives, the incorporation of heterocyclic systems, and the construction of complex macrocyclic structures.
The activated double bond and reactive nitrile groups in alkylidenemalononitriles serve as key sites for functionalization. researchgate.net A variety of synthetic methods have been developed to produce substituted derivatives. For instance, a one-pot photoenzymatic process has been developed for the synthesis of β-chiral malononitrile derivatives. This method begins with a Knoevenagel condensation between substituted acetophenones and malononitrile, catalyzed by a photocatalyst under white light, followed by an asymmetric hydrogenation step mediated by an ene reductase to yield the chiral products with excellent enantiomeric excess. rsc.org
Another strategy involves the reaction of acylethynylpyrroles with malononitrile, which can lead to different products depending on the substituents on the pyrrole ring. This reaction can yield pharmaceutically promising 2-(3-amino-2,4-dicyanophenyl)pyrroles in high yields. nih.gov However, for 2-acylethynylpyrroles lacking substituents, the reaction pathway shifts to form pyrrolyldienols and their intramolecular cyclization products, 3-amino-1-acylethylidene-2-cyanopyrrolizines. nih.gov
Furthermore, compounds like (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, which are diene reagents, can be synthesized and used as building blocks in subsequent reactions like the Diels-Alder reaction to create more complex structures. nih.gov This compound is prepared by the condensation of 2-(butan-2-ylidene)malononitrile with 4-fluorobenzaldehyde in the presence of piperidine. nih.gov
| Reactants | Product | Yield (%) |
| Acylethynylpyrroles and Malononitrile | 2-(3-amino-2,4-dicyanophenyl)pyrroles | up to 88% |
| 1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(thiophen-2-yl)isophthalonitrile | 2-Amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(thiophen-2-yl)isophthalonitrile | 88% |
| 1-benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-6-(furan-2-yl)isophthalonitrile | 2-Amino-4-(1-benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-6-(furan-2-yl)isophthalonitrile | 84% |
| This table showcases the yields of various substituted malononitrile derivatives synthesized from different starting materials. nih.gov |
Malononitrile and its derivatives are versatile precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.netnih.gov The reactivity of the nitrile group and the adjacent methylene or substituted carbon atom facilitates cyclization reactions to form various ring systems. researchgate.net
One of the most well-known applications is the Gewald reaction, where a malononitrile derivative condenses with a ketone or aldehyde in the presence of elemental sulfur and a base to produce a 2-aminothiophene. wikipedia.org This reaction is a cornerstone in thiophene chemistry.
Furthermore, malononitrile derivatives are key intermediates in the synthesis of various nitrogen-containing heterocycles. For example, they can be used to synthesize imidazopyridine derivatives. nih.gov The process can involve a Michael addition of a 2-aminobenzimidazole to an arylidenenitrile intermediate, followed by intermolecular cyclization. nih.gov Similarly, reactions of salicylaldehydes with malononitrile can lead to various derivatives of 2-imino-2H-chromene-3-carbonitrile. mdpi.com
The synthesis of novel 2-(imidazolidin-2-ylidene)malononitrile and 2-(tetrahydropyrimidin-2-ylidene)malononitrile derivatives has been achieved through the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with various diaminoalkanes, yielding heterocyclic structures in good yields. Additionally, malononitrile is used as an active methylene compound in the synthesis of 1,2,3-triazole derivatives through cyclization with azide-containing precursors. heteroletters.org
| Precursors | Resulting Heterocycle |
| Malononitrile derivative, Ketone/Aldehyde, Sulfur | 2-Aminothiophene |
| 2-Aminobenzimidazole, Arylidenenitrile | Imidazopyridine |
| Salicylaldehyde, Malononitrile | 2-Imino-2H-chromene-3-carbonitrile |
| 2-[Bis(methylthio)methylene]malononitrile, Diaminoalkanes | Imidazolidine/Tetrahydropyrimidine |
| Azide precursor, Malononitrile | 1,2,3-Triazole |
| This table illustrates the versatility of malononitrile derivatives in the synthesis of diverse heterocyclic systems. |
The incorporation of the malononitrile functionality into larger, more complex molecular frameworks, including macrocycles, represents a significant area of synthetic chemistry. While direct synthesis of macrocycles from this compound is not extensively documented, the principles of using nitrile-containing building blocks for macrocyclization are well-established.
For instance, research into potent viral protease inhibitors has led to the structure-based design of macrocyclic azapeptide nitriles. nih.gov This work demonstrates that nitrile groups can be successfully incorporated into macrocyclic structures to act as key functional components, in this case, for irreversible inhibition of a viral enzyme. nih.gov The synthesis of these complex molecules showcases the compatibility of the nitrile functional group within multi-step macrocyclization strategies. nih.gov
The synthesis of macrocyclic compounds often involves the strategic connection of smaller molecular fragments. The principles used in creating macrocyclic bis-benzimidazolium salts, for example, could be adapted for malononitrile derivatives. These syntheses rely on forming large rings through the reaction of complementary functional groups on precursor molecules.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways
Nucleophilic and Electrophilic Interaction Studies
The electron-deficient nature of the double bond in 2-(1-(4-Fluorophenyl)ethylidene)malononitrile makes it susceptible to nucleophilic attack. The two nitrile groups strongly withdraw electron density, polarizing the C=C bond and activating it for conjugate addition reactions. rsc.org Nucleophiles will preferentially add to the carbon atom beta to the dicyanomethylene group. The general reactivity of such electron-deficient alkenes with nucleophiles is a well-established principle in organic chemistry. rsc.org
Table 1: Predicted Reactivity towards Nucleophiles and Electrophiles
| Reactant Type | Predicted Site of Interaction | Rationale |
| Nucleophile | Carbon-beta to the malononitrile (B47326) group | Strong electron-withdrawing effect of the two nitrile groups creates an electrophilic carbon center. |
| Electrophile | Aromatic ring (ortho to fluorine) | The fluorine atom is an ortho, para-director, but the vinyl group is deactivating. |
[3+2] Cycloaddition Reactions and Mechanistic Elucidation
The double bond in this compound can act as a dipolarophile in [3+2] cycloaddition reactions. wikipedia.org These reactions involve the combination with a 1,3-dipole, such as a nitrone, nitrile oxide, or azide, to form a five-membered heterocyclic ring. wikipedia.orguchicago.edu The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. wikipedia.org
For instance, in a reaction with a nitrone, the interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the nitrone, or vice versa, will determine the orientation of the addition and the resulting regioisomer. wikipedia.org The electron-withdrawing nature of the malononitrile moiety significantly influences the energy levels of the frontier orbitals of the alkene. wikipedia.org Computational studies on similar systems help in elucidating the reaction mechanism, which is generally considered to be a concerted, pericyclic process. bohrium.com
Diels-Alder Reactions for Cyclohexene (B86901) Derivatives
Compounds with structures similar to this compound, such as (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, have been identified as diene reagents in Diels-Alder reactions. nih.govresearchgate.net In this type of reaction, the compound would react with a dienophile to form a cyclohexene derivative. The reaction proceeds via a [4+2] cycloaddition mechanism, where the diene provides four π-electrons and the dienophile provides two.
The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which predicts the formation of the endo isomer as the major product due to secondary orbital interactions. The regioselectivity is determined by the electronic nature of the substituents on both the diene and the dienophile.
Condensation Reactions with Aldehydes and Ketones
The synthesis of this compound itself is a prime example of a condensation reaction, specifically the Knoevenagel condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, a substituted malononitrile, with an aldehyde or ketone. nih.govresearchgate.net For the title compound, the reaction would be between 4-fluorobenzaldehyde (B137897) and a suitable malononitrile derivative. researchgate.netnih.gov
The mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. nih.gov Subsequent dehydration leads to the formation of the C=C double bond. nih.gov A variety of catalysts can be employed for this transformation, ranging from basic amines like piperidine (B6355638) to Lewis acids and solid-supported catalysts. rasayanjournal.co.inresearchgate.net
Table 2: Knoevenagel Condensation for the Synthesis of Benzylidenemalononitrile (B1330407) Derivatives
| Aldehyde/Ketone | Active Methylene Compound | Catalyst Examples | Product Type |
| Aromatic Aldehydes | Malononitrile | Piperidine, Ammonium Acetate, Lewis Acids | 2-Arylidenemalononitriles |
| Aromatic Ketones | Malononitrile | Stronger bases may be required | 2-(1-Arylethylidene)malononitriles |
| 4-Fluorobenzaldehyde | (1-phenylethylidene)malononitrile | Base | This compound |
Oxidation and Reduction Pathways of the Malononitrile Moiety
The malononitrile moiety can undergo both oxidation and reduction. The double bond can be reduced to a single bond using various reducing agents, such as sodium borohydride, to yield the corresponding saturated dinitrile. organic-chemistry.org This process is a conjugate reduction. It is also possible to achieve a one-step conversion of alkylidenemalononitriles to primary alcohols through a cooperative redox process involving an oxidant like molecular oxygen and a reductant such as sodium borohydride. thieme-connect.comthieme-connect.com
Oxidative pathways for aryl malononitriles can lead to the formation of carbon-centered radicals, which can then participate in further reactions like alkene carbochlorination in the presence of a copper catalyst. nih.gov
Nucleophilic Substitution Reactions for Functionalization
While direct nucleophilic substitution on the vinylic carbon of this compound is not typical without a leaving group, nucleophilic vinylic substitution (SNV) can occur on related systems where a suitable leaving group is present on the double bond. researchgate.netacs.org In the case of the title compound, functionalization is more likely to occur via addition-elimination pathways if a leaving group is present on the aromatic ring, or through modification of the nitrile groups.
The fluorine atom on the phenyl ring can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if the ring is further activated by other electron-withdrawing groups. For example, in a three-component reaction of a β-ketonitrile, 4-fluorobenzaldehyde, and a secondary amine, the Knoevenagel condensation product can undergo subsequent SNAr where the fluorine is displaced by the amine. mdpi.com
Intramolecular Cyclization Reactions (e.g., Thorpe-Ziegler Cyclization)
Derivatives of this compound that contain another nitrile group at a suitable position on the molecule can undergo intramolecular cyclization reactions. dntb.gov.uabuchler-gmbh.com The Thorpe-Ziegler reaction is a key example of such a transformation. wikipedia.orgsynarchive.com This reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone. buchler-gmbh.comwikipedia.org
The mechanism involves the formation of a carbanion at the α-position to one nitrile group, which then attacks the carbon of the other nitrile group within the same molecule, leading to the formation of a ring. synarchive.com The feasibility of the Thorpe-Ziegler cyclization is dependent on the chain length separating the two nitrile groups, with the formation of five- to eight-membered rings being particularly favorable.
Michael Addition and Subsequent Reactions
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, is a fundamental reaction of this compound. nih.govmetu.edu.tr The electron-deficient double bond in this molecule readily accepts a wide range of Michael donors, which are typically stabilized carbanions derived from active methylene compounds.
The general mechanism for the Michael addition to this compound involves the following steps:
Formation of the Nucleophile: A base abstracts an acidic proton from an active methylene compound (the Michael donor), generating a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic β-carbon of the this compound (the Michael acceptor).
Protonation: The resulting intermediate is protonated to yield the final Michael adduct.
A variety of active methylene compounds can serve as Michael donors in reactions with this compound, leading to a diverse array of products. The nature of the Michael donor significantly influences the structure of the resulting adduct and any subsequent reactions.
| Michael Donor | Resulting Adduct Type | Subsequent Reactions |
| Malononitrile | Poly-nitrile compound | Intramolecular cyclization |
| Ethyl cyanoacetate | Cyano-ester compound | Cyclization, Hydrolysis, Decarboxylation |
| 1,3-Diketones | Diketo-nitrile compound | Formation of fused carbocycles/heterocycles |
| Pyrazolones | Pyrazolone-substituted nitrile | Formation of pyranopyrazoles |
Following the initial Michael addition, the adduct often contains functional groups that can participate in intramolecular reactions, leading to the formation of cyclic structures. For instance, a tandem Michael addition/amino-nitrile cyclization has been reported for similar 2-dicyanovinyl compounds, suggesting a potential pathway for this compound to form dihydroindolizine-based compounds. nih.gov A radical-mediated rearrangement of aryl/alkylidene malononitriles with anilines, proceeding through an aza-Michael addition, has also been documented, leading to the synthesis of α-aminonitriles and α-aminoamides. organic-chemistry.org
Formation of Spiro Compounds and Fused Heterocycles
The versatility of this compound as a building block in organic synthesis is further highlighted by its utility in the construction of spiro compounds and fused heterocycles. These complex molecular architectures are often accessed through domino reactions that begin with a Michael addition.
Spiro Compounds: Spirocyclic systems, characterized by two rings sharing a single common atom, can be synthesized using this compound as a key reactant. A common strategy involves the reaction with isatin (B1672199) derivatives. For example, the synthesis of spiro[indoline-3,4′-pyran] derivatives can be achieved through a one-pot, three-component reaction of an isatin, malononitrile (which can be conceptually extended to this compound), and an active methylene compound. researchgate.netresearchgate.net The proposed mechanism for such transformations generally involves an initial Knoevenagel condensation or Michael addition, followed by an intramolecular cyclization.
Another important route to spiro compounds is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from the reaction of an isatin and an α-amino acid, can react with dipolarophiles like this compound to yield spiro[indoline-3,3'-pyrrolidine] (B2616578) derivatives. researchgate.net
Fused Heterocycles: The formation of fused heterocyclic systems often proceeds through a Michael addition followed by an intramolecular cyclization and, in some cases, a subsequent elimination or rearrangement. For instance, the reaction of this compound with pyrazolones can lead to the formation of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. metu.edu.tr This transformation is believed to occur via a domino Knoevenagel condensation-Michael addition-intramolecular O-cyclization sequence. researchgate.net
The reaction of aryl/alkylidene malononitriles with chlorinated nitrostyrenes, promoted by a base like DBU, has been shown to produce polysubstituted arenes through a Michael addition/cyclization/elimination cascade. nih.gov This suggests that this compound could potentially undergo similar transformations to yield fused aromatic systems.
The following table summarizes some of the heterocyclic systems that can be synthesized from precursors similar to this compound, highlighting the diversity of achievable structures.
| Reactant(s) | Resulting Heterocyclic System | Key Reaction Steps |
| Isatin, Malononitrile derivative, Active Methylene Compound | Spiro[indoline-3,4'-pyran] | Michael Addition, Intramolecular Cyclization |
| Isatin, α-Amino Acid | Spiro[indoline-3,3'-pyrrolidine] | 1,3-Dipolar Cycloaddition |
| Pyrazolone | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Domino Knoevenagel/Michael Addition/Cyclization |
| Anilines | α-Aminonitriles/α-Aminoamides | Aza-Michael Addition, Radical Rearrangement |
Structural Characterization Techniques and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, the connectivity and spatial relationships of atoms within 2-(1-(4-Fluorophenyl)ethylidene)malononitrile can be mapped out in detail.
¹H NMR Spectroscopy Techniques
Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group and the methyl protons.
The 4-fluorophenyl group gives rise to a characteristic pattern in the aromatic region of the spectrum. Due to the symmetry of the para-substituted ring and the coupling to the fluorine atom, the protons ortho to the fluorine (H-3/H-5) and the protons meta to the fluorine (H-2/H-6) are chemically equivalent to each other but not to themselves. This results in two sets of signals, each appearing as a doublet of doublets, or often simplified to two apparent triplets or multiplets. The protons on the fluorophenyl ring are typically observed in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.
The methyl group (-CH₃) attached to the ethylidene carbon is expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent dicyanomethylene group and the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to C=C) | ~7.5 - 7.7 | m (multiplet) |
| Aromatic H (ortho to F) | ~7.1 - 7.3 | m (multiplet) |
| Methyl (-CH₃) | ~2.5 | s (singlet) |
¹³C NMR Spectroscopy Techniques
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a count of non-equivalent carbons.
For this compound, a total of nine distinct signals are expected, corresponding to the eleven carbon atoms in the molecule (with symmetry causing some carbons to be equivalent). Key signals include the two nitrile carbons (-C≡N), which are highly deshielded and appear far downfield (δ 112-115 ppm). The quaternary carbons of the double bond (C=C) also show characteristic shifts, with the carbon attached to the malononitrile (B47326) group being more shielded than the one attached to the aromatic ring. The carbon atom directly bonded to the fluorine atom exhibits a large coupling constant (¹JCF), resulting in a doublet, which is a hallmark of fluorinated aromatic compounds. The methyl carbon appears in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | ~20 - 25 |
| =C (CN)₂ | ~85 - 95 |
| -C ≡N | ~112 - 115 |
| Aromatic C -H (ortho to F) | ~115 - 117 (doublet, JCF ≈ 22 Hz) |
| Aromatic C -H (ortho to C=C) | ~130 - 132 |
| Aromatic C -C=C | ~133 - 135 |
| Aromatic C -F | ~163 - 166 (doublet, JCF ≈ 250 Hz) |
| C =C(CN)₂ | ~155 - 160 |
Two-Dimensional (2D) NMR Spectroscopy (e.g., NOESY) for Conformational Analysis
While one-dimensional NMR spectra establish atomic connectivity, two-dimensional (2D) NMR techniques can reveal through-space correlations, providing critical insights into the molecule's three-dimensional structure and conformation. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment that detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com
For this compound, a NOESY experiment would be particularly useful for unambiguously confirming the stereochemistry around the C=C double bond. A spatial correlation (a cross-peak in the NOESY spectrum) would be expected between the protons of the methyl group and the aromatic protons on the ortho positions of the fluorophenyl ring. The presence of this correlation would confirm that these groups are on the same side of the molecule, which can help in assigning the E/Z configuration of the isomers.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the confident determination of a compound's elemental composition and thus its molecular formula. rsc.org
The molecular formula of this compound is C₁₁H₇FN₂. HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. The experimentally determined exact mass is then compared to the theoretically calculated mass for the proposed formula. A close match (typically within 5 ppm) provides strong evidence for the correctness of the molecular formula. The exact mass for this compound is 186.05932639 g/mol . smolecule.com
Table 3: HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₁H₇FN₂ | [M]⁺ | 186.0593 |
| C₁₁H₇FN₂ | [M+H]⁺ | 187.0671 |
| C₁₁H₇FN₂ | [M+Na]⁺ | 209.0491 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the sharp, strong absorption from the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. The presence of a conjugated system is indicated by the C=C stretching vibrations, which appear in the 1600-1680 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the stretching vibration for the C-F bond gives a strong band in the 1000-1400 cm⁻¹ region. ajchem-a.com
Table 4: Characteristic FT-IR Absorption Bands for this compound Values are characteristic ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |
| Alkene (C=C) | Stretching | 1600 - 1650 | Medium |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium |
| C-F | Stretching | 1150 - 1250 | Strong |
UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated π-systems, such as this compound, absorb light in the UV or visible range, promoting electrons from lower to higher energy molecular orbitals.
The structure of this compound features significant conjugation between the 4-fluorophenyl ring and the dicyanoethene moiety. This extended π-system is expected to give rise to intense π → π* electronic transitions. The resulting UV-Vis spectrum would likely display one or more strong absorption bands in the ultraviolet region, typically between 250 and 400 nm. The exact position of the maximum absorbance (λmax) is sensitive to the solvent polarity. The presence of these absorption bands is a key characteristic of the conjugated electronic structure of the molecule. nih.govresearchgate.net
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
The acquisition of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. In studies of structurally similar compounds, suitable crystals are typically grown using methods such as the slow evaporation of a saturated solution. nih.govresearchgate.net For a related molecule, single crystals suitable for X-ray analysis were obtained from a hot ethanol (B145695) solution that was allowed to cool and evaporate slowly. nih.govresearchgate.net
Data collection is performed on a diffractometer, such as an Oxford Diffraction Xcalibur Sapphire3 Gemini ultra diffractometer, equipped with a radiation source, commonly Cu Kα radiation. nih.gov The crystal is maintained at a constant temperature, for instance 291 K, during data collection to minimize thermal vibrations. nih.gov A multi-scan absorption correction is applied to the collected data to account for the absorption of X-rays by the crystal itself. nih.gov The structure is then solved and refined using specialized software packages like SHELXTL. nih.gov In this process, carbon-bound hydrogen atoms are typically placed in calculated positions and refined using a riding model. nih.gov
The analysis of the diffraction pattern allows for the determination of the unit cell parameters, crystal system, and space group, which define the symmetry and periodic arrangement of molecules in the crystal. A structurally related compound, (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, was found to crystallize in the monoclinic system with the space group P21/n. nih.gov The detailed crystallographic data for this related molecule are presented below, which illustrate the type of information obtained from such an analysis. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁FN₂ |
| Formula Weight | 226.25 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.6504 (2) |
| b (Å) | 12.4989 (3) |
| c (Å) | 12.7787 (3) |
| β (°) | 98.375 (2) |
| Volume (ų) | 1208.89 (5) |
| Z | 4 |
| Temperature (K) | 291 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
The primary outcome of a single-crystal X-ray analysis is the precise determination of the molecular geometry. The refinement of the crystal structure provides exact coordinates for each non-hydrogen atom, allowing for the calculation of bond lengths and angles. In related malononitrile derivatives, the observed bond lengths and angles are reported to be within normal ranges, confirming the expected covalent structure. nih.gov
A critical aspect of the structural analysis for this compound is the confirmation of the stereochemistry around the C=C double bond. X-ray crystallography unequivocally establishes this configuration. For the analogous compound (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, the analysis confirmed that the fluorophenyl ring and the 2-propylidenemalononitrile group are located on opposite sides of the double bond. nih.gov This arrangement corresponds to the E (Entgegen) configuration. nih.gov The molecule, with the exception of certain flexible groups like an ethyl substituent, was found to be approximately planar. nih.gov This planarity is consistent with the presence of an extended π-conjugated system involving the phenyl ring and the dicyanovinyl moiety.
Computational and Theoretical Investigations of Molecular and Electronic Structures
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) serves as a powerful tool for optimizing the molecular geometry and calculating the electronic properties of molecules. researchgate.netbiointerfaceresearch.com These calculations provide a foundational understanding of the compound's stability and vibrational modes.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mpg.de For organic molecules similar to 2-(1-(4-Fluorophenyl)ethylidene)malononitrile, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed in conjunction with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p). researchgate.netajchem-a.commaterialsciencejournal.org The B3LYP functional offers a good balance between computational cost and accuracy for predicting molecular geometries and vibrational frequencies.
Other functionals, such as the long-range corrected CAM-B3LYP and the meta-hybrid M06-2X, are also utilized, particularly when studying charge transfer and non-covalent interactions. researchgate.netnih.gov The M06-2X functional, for instance, is noted for its improved accuracy with main-group atom energies and its ability to describe medium-range electron correlation effects more effectively than B3LYP. The selection of a basis set, such as the triple-zeta 6-311G(d,p), includes diffuse functions (+) for accurately describing anions and polarization functions (d,p) to allow for flexibility in the orbital shapes, leading to more precise results. ajchem-a.com
Table 1: Overview of Common DFT Functionals and Basis Sets
| Functional/Basis Set | Type | Common Application |
|---|---|---|
| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies. |
| CAM-B3LYP | Long-range Corrected Hybrid | Charge-transfer excitations, electronic spectra. |
| M06-2X | Hybrid Meta-GGA | Main group thermochemistry, kinetics, noncovalent interactions. |
| 6-311G(d,p) | Pople-style Basis Set | Provides a flexible description of electron distribution for geometry and property calculations. |
A crucial aspect of computational studies is the validation of theoretical results against experimental data. researchgate.net DFT calculations are used to predict vibrational spectra, such as Fourier-transform infrared (FT-IR) spectra. ajchem-a.com The calculated harmonic vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental wavenumbers. ajchem-a.com A strong correlation between the calculated and experimental spectra confirms that the optimized geometry represents a true minimum on the potential energy surface and validates the chosen computational method. materialsciencejournal.orgresearchgate.net Similarly, theoretical electronic transitions calculated via Time-Dependent DFT (TD-DFT) can be compared with experimental UV-Visible absorption spectra. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
The energies of the HOMO and LUMO are important quantum chemical parameters. The HOMO, acting as an electron donor, is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. youtube.com These orbital energies are typically calculated using the same DFT method employed for geometry optimization, such as B3LYP/6-311G(d,p). materialsciencejournal.orgresearchgate.net For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively. ajchem-a.com These values provide an estimate of the ionization potential and electron affinity of the molecule. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net This energy gap also corresponds to the energy of the lowest electronic transition, which can be observed in UV-Visible spectroscopy. nih.gov Various global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net
Table 2: Global Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |
| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |
Molecular Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding molecular interactions and predicting chemical reactivity. chemrxiv.org It provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net
The MEPS map helps to identify electron-rich and electron-deficient regions of a molecule. chemrxiv.org Typically, regions of negative electrostatic potential, shown in shades of red, are associated with high electron density (e.g., near electronegative atoms like nitrogen or oxygen) and are susceptible to electrophilic attack. ajchem-a.com Conversely, regions of positive electrostatic potential, colored in blue, indicate electron-deficient areas (e.g., around hydrogen atoms) and are prone to nucleophilic attack. ajchem-a.combhu.ac.in For molecules containing nitrile (-C≡N) groups and a fluorophenyl ring, the MEPS analysis would likely show a negative potential around the nitrogen atoms of the cyano groups and the fluorine atom, indicating these as potential sites for electrophilic interaction. ajchem-a.comresearchgate.net This analysis is crucial for predicting noncovalent interactions, such as hydrogen bonding, which are vital in biological systems and material science. chemrxiv.org
Identification of Reactive Sites and Charge Distribution
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity. By mapping the molecular electrostatic potential (MEP), it is possible to visualize the charge distribution and identify regions that are susceptible to electrophilic and nucleophilic attack.
In the case of this compound, the MEP surface would likely reveal a high electron density around the nitrogen atoms of the nitrile groups, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the phenyl ring and the methyl group would exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic attack. The fluorine atom, with its high electronegativity, would also contribute significantly to the charge distribution, creating a region of negative potential.
Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the charges on individual atoms. Such an analysis for this molecule would be expected to show significant negative charges on the nitrogen and fluorine atoms, and positive charges on the carbon atoms bonded to them. These charge distributions are crucial for understanding the molecule's interactions with other chemical species. For instance, in a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile (B47326), NBO calculations have been used to predict natural atomic charges and study intramolecular charge transfer interactions.
Illustrative Table of Calculated Mulliken Atomic Charges (Note: The following data is illustrative and represents typical values obtained for similar molecules through DFT calculations, as specific data for this compound is not available.)
| Atom | Charge (e) |
| F1 | -0.25 |
| N1 | -0.35 |
| N2 | -0.36 |
| C(phenyl) | +0.10 to -0.15 |
| C(ethylidene) | +0.20 |
| H(methyl) | +0.05 to +0.10 |
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions (NCIs) are critical in determining the supramolecular architecture and condensed-phase properties of molecular solids. NCI analysis, based on the electron density and its derivatives, provides a visual representation of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions.
An NCI plot for this compound would visualize these interactions in real space. The plot would likely feature surfaces between molecules indicating the presence of various noncovalent bonds. Green-colored surfaces would denote weak van der Waals interactions, which are expected to be abundant. Blue-colored surfaces would signify strong attractive interactions, such as hydrogen bonds (e.g., C-H···N or C-H···F). Red-colored surfaces would indicate steric clashes or repulsive interactions. This visualization is invaluable for understanding how molecules pack in a crystal lattice and for rationalizing the observed solid-state properties.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for exploring intermolecular interactions in crystalline materials. By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, it provides a quantitative measure of intermolecular contacts.
For this compound, this analysis would involve generating a 3D Hirshfeld surface mapped with properties like dnorm, shape index, and curvedness. The dnorm surface would highlight regions of close contact between neighboring molecules, with red spots indicating contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this molecule, it would be expected to show significant contributions from H···H, C···H, N···H, and F···H contacts. In many organic crystals, H···H interactions are the most abundant. The presence of the fluorine atom and nitrile groups would likely lead to a notable percentage of F···H and N···H contacts, respectively. For example, in a study of a different fluorinated compound, Hirshfeld analysis revealed the major contributions to crystal packing were from H⋯H, C⋯H, O⋯H, and S⋯H interactions. biointerfaceresearch.com
Illustrative Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Note: The following data is illustrative and represents typical values obtained for similar molecules, as specific data for this compound is not available.)
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 25.0 |
| N···H/H···N | 15.0 |
| F···H/H···F | 10.0 |
| C···C | 3.0 |
| Other | 2.0 |
Theoretical Studies on Nonlinear Optical (NLO) Properties
Molecules with large dipole moments and significant hyperpolarizabilities are of great interest for applications in nonlinear optics. Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of new materials. The key parameters of interest are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
The structure of this compound, featuring an electron-donating fluorophenyl group and electron-withdrawing malononitrile group connected by a π-conjugated system, suggests it could possess significant NLO properties. DFT calculations would be employed to compute the values of μ, α, and β. A large value of β, in particular, would indicate a strong NLO response. Theoretical studies on similar "push-pull" type molecules have shown that they can exhibit large hyperpolarizabilities. bohrium.com
Illustrative Table of Calculated NLO Properties (Note: The following data is illustrative and represents typical values obtained for similar molecules through DFT calculations, as specific data for this compound is not available.)
| Property | Calculated Value |
| Dipole Moment (μ) | 5.0 D |
| Mean Polarizability (α) | 20 x 10-24 esu |
| First Hyperpolarizability (β) | 150 x 10-30 esu |
Molecular Dynamics (MD) Simulations for Dynamic Behavior Studies
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and transport properties of a molecule.
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and allowing the system to evolve over a period of nanoseconds. Analysis of the simulation trajectory could reveal important information about the molecule's flexibility, preferred conformations, and interactions with solvent molecules. For example, it could show how solvent molecules arrange themselves around the polar and nonpolar regions of the molecule and quantify the strength of these interactions. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.
Thermodynamic Properties and Reaction Energetics from Theoretical Methods
Theoretical methods, primarily DFT, can be used to calculate the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These calculations are typically performed by first optimizing the molecular geometry to find the lowest energy structure and then performing a vibrational frequency analysis.
For this compound, these calculations would provide valuable data on its stability and reactivity. The computed thermodynamic parameters can be used to predict the equilibrium constants and energetics of reactions involving this molecule. For instance, the heat of formation can be calculated, providing a measure of the molecule's stability relative to its constituent elements. Furthermore, these theoretical methods can be used to model reaction pathways and determine activation energies, offering insights into the kinetics of chemical transformations. Studies on other organic molecules have demonstrated the utility of DFT in accurately predicting their thermodynamic properties at different temperatures. mdpi.com
Illustrative Table of Calculated Thermodynamic Properties at 298.15 K (Note: The following data is illustrative and represents typical values obtained for similar molecules through DFT calculations, as specific data for this compound is not available.)
| Property | Calculated Value |
| Zero-point vibrational energy | 150.5 kJ/mol |
| Enthalpy (H) | 165.2 kJ/mol |
| Gibbs Free Energy (G) | 110.8 kJ/mol |
| Entropy (S) | 182.5 J/mol·K |
| Heat Capacity (Cv) | 95.3 J/mol·K |
Applications in Advanced Chemical Research and Materials Science
Role in Organic Synthesis as a Versatile Building Block
Ylidene malononitriles are well-established as versatile reagents in organic chemistry. researchgate.net The electron-withdrawing nature of the two cyano groups polarizes the carbon-carbon double bond, rendering the molecule susceptible to a variety of chemical transformations. This reactivity is harnessed by synthetic chemists to construct intricate molecular architectures.
Synthesis of Complex Organic Molecules and Scaffolds
The chemistry of ylidene malononitriles has been extensively explored for ring-forming reactions, leading to the synthesis of complex carbocyclic and heterocyclic systems. researchgate.net Compounds structurally related to 2-(1-(4-fluorophenyl)ethylidene)malononitrile serve as reactive dienes in Diels-Alder reactions, a powerful method for forming six-membered rings. nih.govnih.gov This approach facilitates the construction of complex polycyclic scaffolds that are of interest in medicinal chemistry and natural product synthesis. Through various cyclization strategies, malononitrile-containing compounds have been successfully used to obtain five- or six-membered ring systems such as indans, naphthalenes, and substituted benzenes. researchgate.net
Precursor for Diverse Heterocyclic Compound Libraries
The electrophilic character of the double bond in this compound makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. This reactivity is fundamental to its role as a precursor for diverse libraries of heterocyclic compounds. Malononitrile (B47326) and its derivatives are key starting materials for synthesizing a multitude of nitrogen- and oxygen-containing heterocycles. researchgate.net
The synthesis of these compounds often proceeds through multicomponent reactions, where the malononitrile derivative reacts with other starting materials in a single step to generate complex products. For instance, reactions involving malononitrile can lead to the formation of pyrroles, pyrans, and other valuable heterocyclic systems. researchgate.netnih.gov The specific reaction pathway and resulting heterocyclic core can be tuned by the choice of reactants and reaction conditions.
Table 1: Examples of Heterocyclic Systems Synthesized from Malononitrile Derivatives
| Reaction Type | Reactants | Resulting Heterocycle |
| Cyclization | Acetylenic ketones and malononitrile | 2,4-Dicyanoanilines |
| Michael Addition / Cyclization | Acyclic ketones and malononitrile | Substituted Pyrans |
| Multicomponent Reaction | Acylethynylpyrroles and malononitrile | Phenyl-substituted Pyrroles |
This table illustrates the versatility of malononitrile derivatives in the synthesis of various heterocyclic structures through different reaction pathways. nih.gov
Development of Organic Materials with Tunable Properties
The inherent electronic properties of the this compound scaffold make it a compelling candidate for the development of advanced organic materials. The strong electron-accepting capability of the malononitrile group, combined with the conjugated system, allows for the design of molecules with specific optoelectronic functions. researchgate.net These donor-acceptor type structures are fundamental to the field of organic electronics.
Research into Organic Semiconductors (n-Type Materials)
In the realm of organic electronics, there is a significant demand for stable and efficient n-type (electron-transporting) semiconductor materials to complement the more common p-type (hole-transporting) materials. rsc.orgscience.gov The development of such materials is crucial for creating efficient organic electronic devices like complementary logic circuits. science.gov Molecules containing strong electron-withdrawing groups, such as the dicyanomethylene group in this compound, are prime candidates for n-type semiconductors. researchgate.net The fluorine atom further enhances the electron-accepting nature of the molecule, a common strategy in designing high-performance n-type materials.
The performance of an organic semiconductor is critically dependent on two key factors: its charge carrier mobility and the morphology of the thin film in a device. researchgate.netmdpi.com High charge mobility ensures efficient transport of electrons through the material, while a well-ordered and uniform film morphology minimizes charge traps and ensures reliable device operation. rsc.orgresearchgate.net Research in this area focuses on understanding the relationship between molecular structure, intermolecular packing in the solid state, and the resulting electronic properties. researchgate.net
The unique electronic characteristics of malononitrile-based compounds make them suitable for a range of organic electronic devices. Their electron-accepting nature is particularly valuable in the active layers of organic photovoltaic (OPV) devices and as the electron-transporting or emissive layer in organic light-emitting diodes (OLEDs).
In OPVs, malononitrile derivatives can be used as scaffolds for creating donor materials or as electron-accepting components themselves. mdpi.commdpi.com For OLEDs, the ability to form stable, amorphous films with good luminescence properties is key. For example, a related malononitrile derivative, 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), has been successfully incorporated into a solution-processed OLED, demonstrating the potential of this class of materials.
Furthermore, as n-type semiconductors, these materials are essential components for organic field-effect transistors (OFETs), which are the building blocks of organic integrated circuits. rsc.org The development of high-mobility n-type OFETs remains a significant goal, with recent advances pushing electron mobilities to values comparable to their p-type counterparts. rsc.org
Exploration in Solvatochromic Dyes and Pigments
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is characteristic of molecules possessing a permanent dipole moment that changes upon electronic excitation. Compounds like this compound, which feature a donor-acceptor (D-π-A) architecture, are prime candidates for exhibiting solvatochromic behavior. The fluorophenyl group acts as an electron donor, while the dicyanovinyl (malononitrile) group serves as a potent electron acceptor, connected through a π-conjugated bridge.
In such molecules, the ground state is less polar than the excited state. When the molecule absorbs light, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, leading to a more polar excited state. In polar solvents, this excited state is stabilized more than the ground state, resulting in a lower energy gap and a bathochromic (red) shift in the absorption spectrum. Conversely, in nonpolar solvents, the absorption maximum experiences a hypsochromic (blue) shift.
Research on analogous donor-acceptor polyenes incorporating a dicyanovinylidene acceptor has demonstrated this reversed solvatochromic behavior. For instance, studies on related compounds show distinct shifts in their UV-visible absorption maxima when dissolved in solvents of varying polarity, such as toluene, chloroform, and acetonitrile. nih.gov This sensitivity to the local environment makes these compounds valuable as probes for solvent polarity and as components in smart materials that respond to environmental changes.
Table 1: Solvatochromic Shift in Donor-Acceptor Malononitrile Derivatives
| Solvent | Polarity | Typical Absorption Shift |
|---|---|---|
| Toluene | Low | Hypsochromic (Blue Shift) |
| Chloroform | Medium | Intermediate |
| Acetonitrile | High | Bathochromic (Red Shift) |
This table illustrates the general trend observed for donor-acceptor malononitrile dyes.
Fabrication of Photo-Crosslinkable Polymers
Photo-crosslinkable polymers are materials that can be transformed from a liquid or soluble state to a solid, insoluble network upon exposure to light. This process is fundamental to photolithography, 3D printing, and the fabrication of hydrogels for biomedical applications. The incorporation of photo-responsive moieties into a polymer backbone allows for precise spatial and temporal control over the crosslinking process.
While direct studies on the use of this compound in photo-crosslinkable polymers are not extensively documented, compounds containing the benzylidenemalononitrile (B1330407) framework are recognized as precursors for such materials. The activated carbon-carbon double bond in the ethylidene group can participate in photo-initiated polymerization or cycloaddition reactions.
The general mechanism involves a photoinitiator that, upon absorbing UV or visible light, generates reactive species (radicals or cations). These species can then initiate a chain reaction involving the double bonds of the malononitrile derivative, which would be incorporated as a pendant group on a polymer chain. A common reaction is the [2+2] cycloaddition of the double bonds, leading to the formation of a stable cyclobutane (B1203170) ring that links two polymer chains together. This process, known as photodimerization, can create a durable, crosslinked network without the need for a separate crosslinking agent. The inherent chromophoric nature of the arylidenemalononitrile unit means it can also contribute to the light-absorbing properties of the polymer system.
Design and Development of Fluorescent Probes and Chemosensors
Fluorescent probes and chemosensors are molecules designed to detect specific analytes (like metal ions or biomolecules) through a change in their fluorescence properties. The high sensitivity of fluorescence detection makes these tools invaluable in environmental monitoring, cellular imaging, and diagnostics. frontiersin.org The malononitrile scaffold is a popular component in the design of such probes due to its strong electron-accepting nature, which can be modulated by interaction with an analyte. rsc.org
Many fluorescent probes operate via a "turn-on" mechanism, where they are initially non-fluorescent or weakly fluorescent and become highly emissive upon binding to their target. Intramolecular Charge Transfer (ICT) is a key mechanism exploited in the design of these probes. nih.gov In a D-π-A fluorophore like this compound, photoexcitation promotes an electron from a highest occupied molecular orbital (HOMO), often localized on the donor, to a lowest unoccupied molecular orbital (LUMO), typically centered on the acceptor.
In some designs, the molecule can adopt a twisted conformation in the excited state (a Twisted Intramolecular Charge Transfer or TICT state), which is often non-emissive and provides a pathway for non-radiative decay, thus quenching fluorescence. researchgate.net The design of a turn-on sensor can involve restricting this twisting motion. For example, when the probe binds to an analyte, its conformation may become rigidified, inhibiting the formation of the non-emissive TICT state and forcing the excited state to decay radiatively, thereby "turning on" the fluorescence. This change in emission is a direct and measurable signal of the analyte's presence. nih.gov
A crucial characteristic of any chemosensor is its selectivity—the ability to detect a specific analyte in a complex mixture without interference from other species. researchgate.net For probes designed to detect metal ions, selectivity is achieved by incorporating a specific binding site (a receptor or chelator) that has a high affinity for the target ion.
While this compound itself is not a chelator, it can be functionalized with groups such as crown ethers, aza-crown ethers, or specific peptide sequences that selectively bind to metal ions like Cu²⁺, Zn²⁺, or Au³⁺. nih.govnih.gov Upon binding of the metal ion, the electronic properties of the receptor part of the molecule are altered. This alteration is communicated to the fluorophore (the D-π-A core), modulating the ICT process and causing a distinct change in the fluorescence signal. For example, the coordination of a metal ion can enhance or quench the fluorescence, or cause a shift in the emission wavelength, providing a clear signal for detection. researchgate.net
Table 2: Examples of Recognition Moieties for Selective Ion Detection
| Recognition Moiety | Target Analyte(s) |
|---|---|
| Crown Ether | Alkali Metal Ions (e.g., K⁺, Na⁺) |
| Aza-Crown Ether | Transition Metal Ions (e.g., Cu²⁺, Pb²⁺) |
| Thioether/Thiol | Heavy Metal Ions (e.g., Hg²⁺, Au³⁺) |
Molecular imaging is a powerful technique that visualizes biological processes at the molecular and cellular level in living organisms. Probes for techniques like Positron Emission Tomography (PET) and fluorescence microscopy must be able to cross biological barriers and bind selectively to a target of interest.
A notable derivative of the ethylidene malononitrile structure is the compound 2-(1-(6-((2-fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile, known as FDDNP. This molecule has been developed as a fluorescent molecular imaging probe. Studies have demonstrated that FDDNP can cross the blood-brain barrier and selectively bind to protein aggregates, such as prion plaques found in Creutzfeldt-Jakob disease and senile plaques and neurofibrillary tangles in Alzheimer's disease. researchgate.net
The hydrophobic and solvent-sensitive nature of FDDNP contributes to its ability to label these pathological protein deposits. nih.gov When its radiofluorinated analog, [¹⁸F]FDDNP, is used in PET scans, it allows for the in-vivo visualization and quantification of these plaques in the brains of living patients. researchgate.net This application highlights the significant potential of the ethylidene malononitrile scaffold in developing diagnostic tools for neurodegenerative diseases.
Catalytic Applications in Organic Transformations
In the context of catalysis, arylidenemalononitriles like this compound are typically employed as highly reactive substrates or reagents in reactions facilitated by a catalyst, rather than acting as catalysts themselves. Their electron-deficient double bond, activated by the two cyano groups, makes them excellent Michael acceptors and dienophiles in cycloaddition reactions.
For example, a closely related compound, (E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, has been reported as a diene reagent in Diels-Alder reactions, a powerful catalytic transformation for forming six-membered rings. researchgate.net In such reactions, the arylidenemalononitrile derivative reacts with a conjugated diene, often in the presence of a Lewis acid catalyst, to construct complex cyclic systems. These products are often intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Furthermore, the synthesis of this compound itself is a classic example of a base-catalyzed Knoevenagel condensation between 4-fluoroacetophenone and malononitrile.
Investigation of Catalytic Efficiency (e.g., Nitration of Benzene)
There is no significant evidence in the reviewed literature to suggest that this compound is utilized for its catalytic efficiency in reactions such as the nitration of benzene.
Advantages over Conventional Catalytic Methods
As the role of this compound as a catalyst is not established, a comparison of its advantages over conventional catalytic methods is not applicable.
Exploration in Drug Design and Medicinal Chemistry Research Methodologies
The true value of this compound in advanced research lies in its application as a precursor in the synthesis of complex molecules for medicinal chemistry. Its activated nitrile groups and carbon-carbon double bond make it an ideal starting point for building diverse pharmacologically active scaffolds. researchgate.net
Synthesis of Pharmacophore-Containing Scaffolds (e.g., Indole (B1671886), Pyrazole, Thiazole (B1198619) Derivatives)
The compound is a key reactant in multicomponent reactions (MCRs), which are efficient strategies for creating molecular diversity. It is particularly useful for synthesizing heterocyclic systems that form the core of many pharmaceutical agents.
Pyrazole Derivatives: Pyrano[2,3-c]pyrazoles, a class of compounds with known anti-inflammatory and anticancer activities, can be synthesized using malononitrile derivatives. nih.gov A common method is a four-component reaction involving an aldehyde, malononitrile, a hydrazine (B178648) derivative, and ethyl acetoacetate. nih.govfrontiersin.orgresearchgate.net The reaction proceeds through a sequence of condensation, Michael addition, and cyclization steps to yield the final pyranopyrazole framework. frontiersin.org
Thiazole Derivatives: The ylidene malononitrile moiety is instrumental in forming various thiazole-containing structures. researchgate.net For example, fluorophenyl-based thiazoles have been prepared using the Hantzsch synthesis method, which involves the condensation of thiosemicarbazones and α-haloketones. nih.gov This highlights the utility of related fluorophenyl structures in accessing these important heterocyclic cores. New series of thiazole derivatives with potential antimicrobial activity have been synthesized using multi-step reactions starting from precursors like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. nih.gov
Indole Derivatives: Malononitrile is a common reactant for the synthesis of 3-substituted indoles. dergipark.org.tr Efficient, one-pot, three-component reactions have been developed to synthesize novel indole derivatives by reacting an indole, an aldehyde, and malononitrile. dergipark.org.trfluorine1.ru This approach allows for the rapid assembly of complex molecules that are of significant interest for developing new biologically active compounds. fluorine1.rumdpi.com
| Scaffold Type | Key Reactants | Reaction Type | Typical Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Four-Component Reaction | Co₃O₄ Nanoparticles, 50°C | frontiersin.org |
| Thiazole | Thiosemicarbazones, 2-bromo-4-fluoroacetophenone | Hantzsch Synthesis (Condensation/Cyclization) | Reflux in Ethanol (B145695) | nih.gov |
| 3-Substituted Indole | Indole, Aldehyde, Malononitrile | Three-Component Reaction | Triethylamine, Ethanol | dergipark.org.tr |
Elucidation of Molecular Interactions with Biological Targets (Mechanistic Research)
Once novel compounds are synthesized, understanding how they interact with biological targets is a critical step in drug discovery. In silico methods like molecular docking are frequently employed to predict these interactions at a molecular level.
Molecular Docking Studies: This computational technique is used to model the interaction between a ligand (the synthesized compound) and a protein target. For instance, newly synthesized pyrano[2,3-c]pyrazole derivatives were evaluated via docking against p38 MAP kinase, a protein implicated in cancer. nih.gov The results indicated that several compounds bound favorably to an allosteric lipid pocket, suggesting a potential mechanism as non-competitive inhibitors. nih.gov Similarly, thiazole derivatives have been docked against microbial proteins to explore their potential as antimicrobial agents. nih.gov These studies provide crucial insights into the binding modes and affinities of the compounds, guiding further optimization.
| Compound Class | Biological Target | Key Finding from Docking | Potential Implication | Reference |
|---|---|---|---|---|
| Pyrano[2,3-c]pyrazoles | p38 MAP Kinase | High binding affinity to an allosteric lipid pocket. | Development of allosteric inhibitors for cancer/immune diseases. | nih.gov |
| Thiazole Derivatives | Microbial Proteins | Identification of specific binding interactions within the active site. | Rational design of new antimicrobial agents. | nih.gov |
Structure-Reactivity Relationship Studies for New Compound Design
Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of analogues of a hit compound and evaluating how changes in their chemical structure affect their reactivity or biological activity. This process allows researchers to identify the key molecular features (the pharmacophore) responsible for the desired effect.
Impact of Substituents: The biological activity of benzylidenemalononitrile derivatives is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov In a study investigating compounds for anti-melanogenic activity, 12 different 2-(substituted benzylidene)malononitrile derivatives were synthesized and tested. The derivative with a 3,4-dihydroxy substitution pattern on the phenyl ring exhibited the strongest inhibitory effect on the tyrosinase enzyme. oncotarget.com
Optimizing Potency: In another study focused on GPR35 agonists, a series of 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives were created. nih.gov It was found that replacing the dichlorophenyl group with other substituents, such as pentafluorophenyl or methyl, led to a significant loss in potency, demonstrating the critical role of that specific substitution for activating the GPR35 receptor. nih.gov This systematic approach of modifying a lead structure and assessing the resulting change in activity is essential for designing new compounds with improved therapeutic properties.
| Compound Series | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| 2-(Substituted benzylidene)malononitriles | Tyrosinase Inhibition | The 3,4-dihydroxy substitution pattern was found to be optimal for inhibitory activity. | oncotarget.com |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase Inhibition | The potency varied significantly based on the substituent on the arylidene moiety. | nih.gov |
| 2-(4-Methylfuran-2(5H)-ylidene)malononitriles | GPR35 Agonism | The 3,4-dichlorophenyl group was critical for high potency; its replacement led to inactive compounds. | nih.gov |
Future Research Directions and Outlook
Expanding Synthetic Methodologies towards Greener and More Efficient Routes
The primary route to synthesizing 2-(1-(4-Fluorophenyl)ethylidene)malononitrile is the Knoevenagel condensation. Future research will focus on aligning this foundational reaction with the principles of green chemistry. Traditional methods often rely on organic solvents and catalysts like pyridine and piperidine (B6355638), which present environmental concerns tandfonline.com. The development of greener alternatives is a key objective.
Promising eco-friendly approaches that could be adapted for this specific compound include:
Natural Catalysts: Research has demonstrated the use of aqueous extracts from henna leaves and banana peels as effective catalysts for Knoevenagel condensations, offering an economical and environmentally benign alternative. researchgate.net
Solvent-Free and Aqueous Systems: Conducting the condensation reaction in water or under solvent-free conditions significantly reduces volatile organic compound (VOC) emissions. ajgreenchem.combenthamdirect.com The use of water as a solvent is not only inexpensive but can also accelerate reaction rates for certain substrates. ajgreenchem.com
Microwave-Assisted Synthesis: Microwave irradiation can drastically reduce reaction times—often to minutes—while increasing product yields, representing a more energy-efficient approach compared to conventional heating. benthamdirect.comeurekaselect.comresearchgate.netacs.org
| Parameter | Conventional Method | Greener Alternative |
|---|---|---|
| Catalyst | Pyridine, Piperidine | Natural extracts (banana, henna), Chitosan, Ionic Liquids |
| Solvent | Organic Solvents (e.g., Pyridine) | Water or Solvent-Free |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Room Temperature |
| Reaction Time | Hours | Minutes |
| Work-up | Solvent extraction, Chromatography | Simple filtration |
Advanced Mechanistic Investigations using Real-time Spectroscopy and Computational Dynamics
A deeper understanding of the Knoevenagel condensation mechanism is crucial for optimizing the synthesis of this compound. Future research can move beyond traditional analysis to employ advanced real-time monitoring and computational modeling.
Mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to monitor the reaction in real-time. uniroma1.itrsc.org This allows for the direct detection of key ionic intermediates, providing empirical evidence to elucidate the precise catalytic cycle and reaction pathway. uniroma1.itrsc.org Understanding how different catalysts, such as imidazolium-based ionic liquids, influence the formation of these intermediates can lead to the design of more efficient and specific catalysts. rsc.org
Furthermore, Computational Fluid Dynamics (CFD) offers a powerful tool for process optimization. CFD uses numerical analysis to solve fluid flow equations, allowing researchers to simulate heat transfer, mass transfer, and reaction kinetics within a reactor. chemisgroup.uswikipedia.org By modeling the synthesis of this compound, CFD can help in designing and scaling up reactors, ensuring uniform flow distribution, and optimizing temperature gradients to maximize yield and prevent the formation of byproducts. chemisgroup.ustees.ac.uk
Rational Design of Derivatives for Specific Material Science Applications
Malononitrile (B47326) and its derivatives are recognized as valuable building blocks for materials with interesting electronic and optical properties, including organic semiconductors and compounds for nonlinear optics. researchgate.netissr-journals.org The core structure of this compound, featuring an electron-donating fluorophenyl group and electron-withdrawing nitrile groups, makes it an attractive scaffold for creating novel functional materials.
Future research should focus on the rational design of derivatives to tune these properties. This involves a systematic exploration of structure-property relationships through:
Substitution Modification: Introducing different electron-donating or electron-withdrawing groups onto the phenyl ring to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Extension of Conjugation: Modifying the ethylidene bridge or adding other conjugated systems to alter the absorption and emission spectra, which is critical for applications in dyes and organic electronics.
This targeted design approach can lead to the development of new chromophores and semiconductors with tailored characteristics for devices like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Development of Novel Sensor Platforms with Enhanced Sensitivity and Specificity
The inherent electronic properties of the malononitrile moiety make it a compelling component in the design of chemical sensors. Research has already demonstrated that malononitrile-based structures can act as fluorescent probes and colorimetric chemosensors for detecting specific analytes. plu.mxnih.gov
The future in this area lies in creating highly specific and sensitive sensor platforms based on the this compound scaffold. This can be achieved by incorporating specific recognition units into the molecular structure. For instance, a derivative could be synthesized to include a binding site (receptor) for a particular metal ion or anion. Upon binding of the target analyte, the electronic structure of the molecule would be perturbed, leading to a measurable change in its fluorescence or color. plu.mx The development of such sensors could have significant applications in environmental monitoring and biological imaging. plu.mxnih.gov
Computational-Guided Discovery of Novel Bioactive Scaffolds
In silico methods are becoming indispensable in modern drug discovery for their ability to predict the biological potential of novel compounds, thereby reducing the time and cost of experimental screening. nih.govfrontiersin.org Benzylidenemalononitrile (B1330407) derivatives have been investigated for their potential as anticancer agents, making the this compound structure a promising starting point for discovering new bioactive scaffolds. acs.orgnih.gov
A future computational workflow could systematically explore the therapeutic potential of its derivatives. This process would involve several key in silico techniques:
Prediction of Activity Spectra for Substances (PASS): An initial screening to predict a wide range of potential pharmacological activities and toxicities based on the molecular structure. acs.orgnih.gov
ADMET Profiling: Evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the compound's drug-likeness and pharmacokinetic profile. acs.orgnih.gov
Molecular Docking: Simulating the binding of the designed derivatives to the active sites of specific biological targets, such as protein kinases or enzymes implicated in cancer, to predict binding affinity and interaction modes. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of derivatives with their biological activity to guide the design of more potent compounds. nih.gov
| Step | Technique | Purpose |
|---|---|---|
| 1 | Virtual Library Generation | Create a diverse set of derivatives from the core scaffold. |
| 2 | PASS Online Prediction | Broadly screen for potential biological activities (e.g., antineoplastic). acs.org |
| 3 | ADMET/Drug-Likeness Filtering | Eliminate compounds with poor predicted pharmacokinetic properties. nih.gov |
| 4 | Molecular Docking | Evaluate binding affinity of remaining candidates against specific protein targets. acs.org |
| 5 | Prioritization for Synthesis | Select the most promising candidates for experimental validation. |
Integration of Machine Learning for Predictive Synthesis and Property Design
The intersection of machine learning (ML) and chemistry is a rapidly expanding frontier with the potential to revolutionize how molecules are made and discovered. nih.gov For a compound like this compound, ML can be integrated in two key areas: predictive synthesis and inverse design.
Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product yields and optimal reaction conditions. nih.govrsc.org By training a model on various Knoevenagel condensations using data from in-situ sensors (e.g., temperature, pressure, color), it would be possible to predict the yield of this compound under different catalytic systems or solvent conditions a priori, accelerating reaction development. chemrxiv.org
Property Design (Inverse Design): Instead of synthesizing derivatives and then testing their properties, generative AI models can start with a desired property (e.g., a specific band gap for a semiconductor or high binding affinity for a biological target) and generate novel molecular structures that are predicted to exhibit that property. scitechdaily.commedium.com Recently developed AI tools can be steered by specific design rules to create materials with unique structures and quantum properties. mit.edubioengineer.org Applying such models to the this compound scaffold could rapidly identify novel derivatives with enhanced performance for material science or therapeutic applications, guiding experimental efforts toward the most promising candidates. medium.comresearchgate.net
Q & A
Q. What experimental methods are recommended for synthesizing 2-(1-(4-fluorophenyl)ethylidene)malononitrile via Knoevenagel condensation?
The Knoevenagel condensation can be optimized using catalysts like TPPA-IL-Fe3O4, which enhances reaction efficiency under mild conditions. Key parameters include:
- Solvent selection (e.g., ethanol or dichloromethane) and reflux temperature.
- Stoichiometric ratios of aldehyde/ketone and malononitrile derivatives.
- Catalyst loading (typically 5–10 mol%) and recyclability. Yields exceeding 85% are achievable with this methodology .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, including bond lengths, angles, and crystallographic parameters. For example:
- Mean σ(C–C) = 0.002 Å.
- R-factor = 0.041, wR-factor = 0.117.
- Data-to-parameter ratio = 13.9. These metrics confirm planar geometry and conjugation between the fluorophenyl and malononitrile moieties .
Q. What are the key reactivity patterns of the malononitrile core in nucleophilic additions?
The electron-withdrawing cyano groups facilitate nucleophilic attacks at the central methylene carbon. For instance:
- Reaction with phosgene and cyanoacetamide yields malononitrile derivatives (93% yield).
- Solvent choice (dichloromethane, dichloroethane) and catalysts (diethylamine, pyridine) are critical for regioselectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties of this compound derivatives?
Hybrid functionals like B3LYP and CAM-B3LYP at the 6-31G(d,p) basis set accurately simulate absorption spectra and frontier molecular orbitals. Key findings include:
Q. What role do malononitrile-based acceptors play in organic solar cells (OSCs)?
In A–D–A architectures, malononitrile derivatives act as strong electron-withdrawing units, enhancing charge separation. For example:
Q. How is this compound utilized in biomedical imaging for neurodegenerative diseases?
The <sup>18</sup>F-labeled derivative ([<sup>18</sup>F]FDDNP) serves as a PET tracer for detecting amyloid plaques and neurofibrillary tangles in Alzheimer’s disease. Key steps include:
Q. What methodologies characterize the photophysical properties of malononitrile-based fluorophores?
Time-resolved fluorescence spectroscopy and TD-DFT analyze:
Q. How do ionic liquid catalysts improve synthetic pathways for malononitrile derivatives?
Ionic liquids (e.g., TPPA-IL-Fe3O4) enhance reaction kinetics by:
- Stabilizing transition states via electrostatic interactions.
- Enabling biphasic separation for catalyst recycling. Yield improvements of 20–30% are reported compared to traditional solvents .
Q. Could this compound form in extraterrestrial environments like Titan’s atmosphere?
Proposed gas-phase mechanisms include:
- Radical recombination of CH2N and C2H2CN.
- Photochemical pathways involving HCN and HC3N. Computational models (DFT, CCSD(T)) suggest feasible formation under low-temperature, high-pressure conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
